2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene
Overview
Description
2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene is a chemical compound with the molecular formula C8H2F8 and a molecular weight of 250.09 . It is used as a building block in various chemical syntheses .
Synthesis Analysis
The synthesis of this compound has been studied . One method involves the reaction of 4-(Trifluoromethyl)phenyliodonium trifluoromethanesulfonate with (Trifluoromethyl)trimethylsilane .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two trifluoromethyl groups attached at the 1 and 4 positions, and two fluorine atoms attached at the 2 and 3 positions .Physical and Chemical Properties Analysis
This compound has a molecular weight of 250.09 and a molecular formula of C8H2F8 . Its physical and chemical properties have not been extensively studied.Scientific Research Applications
Fluorination Processes
- The fluorination of similar compounds like 1,3-Bis-(trifluoromethyl)benzene has been studied, revealing insights into fluorination processes and probable reaction pathways, which could be relevant to 2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene as well (Parsons, 1972).
Optical and Electronic Properties
- The synthesis and characterization of trifluoromethyl-substituted bis-styrylbenzenes, including derivatives of 1,4-bis(trifluoromethyl)benzene, have provided insights into their optical properties, such as fluorescence spectrum shape and fluorescence quantum yield, which could be useful in applications like light-emitting devices (Mochizuki, 2017).
Polymer Chemistry
- The synthesis of novel fluorine-containing polyetherimide using derivatives of 1,4-bis(trifluoromethyl)benzene suggests its potential application in the development of new polymers with unique properties like thermal stability and low dielectric constants (Yu Xin-hai, 2010).
Pesticide Development
- Research on the synthetic process of novel pesticides like Bistrifluron, which involves intermediates related to bis-(trifluoromethyl)benzene compounds, indicates the potential role of this compound in the development of new pesticides (Liu An-chan, 2015).
Organometallic Synthesis
- The compound has been used as a starting material in organometallic synthesis, offering pathways to create a variety of synthetically useful reactions (Porwisiak & Schlosser, 1996).
Photochemistry Studies
- Studies on the photochemistry of similar trifluoromethyl benzenes have provided insights into their fluorescence and intersystem crossing efficiencies, which could be relevant for understanding the photochemical behavior of this compound (Gray & Phillips, 1973).
Coordination Chemistry
- The compound has been investigated in the context of coordination chemistry, particularly in the formation of fluorocryptands and their metal ion complexes, which is significant for understanding molecular interactions and designing new materials (Plenio, Hermann, & Diodone, 1997).
Properties
IUPAC Name |
2,3-difluoro-1,4-bis(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F8/c9-5-3(7(11,12)13)1-2-4(6(5)10)8(14,15)16/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOYZOCIRIBZSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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